Ethyl 2-formylheptanoate

Description

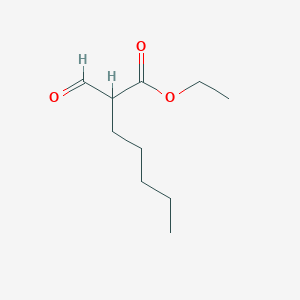

Structure

3D Structure

Properties

CAS No. |

78139-25-0 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-formylheptanoate |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

CAETZEKKUMPNRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=O)C(=O)OCC |

Origin of Product |

United States |

Synthetic Routes to Ethyl 2 Formylheptanoate

Green Chemistry Principles in Ethyl 2-formylheptanoate Synthesis

Development of Sustainable Catalytic Systems

A major focus in green chemistry is the development of catalysts that are efficient, reusable, and derived from abundant, non-toxic materials. mdpi.com This includes biocatalysts, organocatalysts, and catalysts based on earth-abundant metals. mdpi.com For formylation and related reactions, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. semanticscholar.orgrsc.org

Recent research has explored the use of various nanocatalysts and solid-supported catalysts for N-formylation reactions, which share mechanistic similarities with C-formylation. rsc.org These catalysts often exhibit high stability and activity. rsc.org The use of pincer-type metal complexes is another promising area, as these catalysts can be highly active for a range of transformations under mild conditions. mdpi.com

Solvent-Free and Aqueous-Phase Syntheses

Eliminating volatile organic solvents is a key goal of green chemistry. rsc.org Solvent-free reactions, often conducted using techniques like ball milling or by simply heating the neat reactants, can significantly reduce waste and simplify product purification. semanticscholar.orgrsc.org The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. semanticscholar.orgscienceandtechnology.com.vn

Alternatively, using water as a reaction solvent is highly desirable due to its non-toxic and non-flammable nature. nih.gov While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active field of research. nih.gov For example, the synthesis of fatty acid ethyl esters has been demonstrated in an aqueous phase using enzymes. nih.gov This approach is particularly relevant for the synthesis of flavor and fragrance compounds.

Table 2: Green Chemistry Approaches in Chemical Synthesis

| Approach | Description | Benefits | Reference |

|---|---|---|---|

| Sustainable Catalysis | Use of biocatalysts, organocatalysts, and earth-abundant metal catalysts. | Reduced toxicity, reusability, lower cost. | mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with mechanical or thermal energy. | Reduced waste, simplified purification, potential for new reactivity. | semanticscholar.orgrsc.org |

| Aqueous-Phase Synthesis | Using water as the reaction medium. | Environmentally benign, non-flammable, low cost. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Faster reaction rates, higher yields, cleaner reactions. | encyclopedia.pub |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 2 Formylheptanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of Ethyl 2-formylheptanoate provides information about the different types of protons and their chemical environments. The aldehydic proton characteristically appears at a high chemical shift. The signals for the ethyl group and the heptanoate (B1214049) chain are also distinctly observed.

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde groups are typically found at the downfield end of the spectrum (170-220 ppm) due to sp² hybridization and the presence of electronegative oxygen atoms. libretexts.org Carbons closer to the electron-withdrawing oxygen atoms will exhibit a downfield shift. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

Interactive Data Table| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 9.9 | ~200 |

| CH (alpha to both C=O) | ~3.5 | ~55 |

| O-CH₂ (ethyl) | ~4.2 | ~61 |

| CH₂ (heptanoate chain) | 1.2 - 1.7 | 22 - 35 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| CH₃ (heptanoate chain) | ~0.9 | ~14 |

Elucidation of Stereochemical Features via 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aldehydic proton and the proton on the alpha-carbon, as well as between the protons of the ethyl group and the adjacent protons in the heptanoate chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). github.iocolumbia.edu This allows for unambiguous assignment of the proton signals to their corresponding carbon atoms in the molecule's backbone. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for connecting different spin systems identified in the COSY spectrum and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the ester group. youtube.comgithub.io For instance, an HMBC correlation would be expected between the protons of the ethyl group's methylene (B1212753) (-CH₂-) and the ester carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its functional groups. Key absorptions include:

C=O Stretch (Aldehyde): A strong, sharp peak typically appears in the region of 1730-1720 cm⁻¹. vscht.cz

C=O Stretch (Ester): Another strong absorption is expected between 1750-1735 cm⁻¹. vscht.cz The presence of two distinct carbonyl peaks would confirm the presence of both the aldehyde and ester functionalities.

C-H Stretch (Aldehyde): A characteristic pair of medium-intensity peaks can often be found around 2830-2695 cm⁻¹, with one typically near 2720 cm⁻¹. vscht.cz

C-O Stretch (Ester): A strong band in the 1300-1000 cm⁻¹ region is indicative of the C-O single bond stretch.

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl chains. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. newport.com The C=O stretching vibrations are also prominent in the Raman spectrum. The symmetric stretching of the carbon backbone and C-H bending modes will also give rise to characteristic signals. While detailed experimental Raman data for this specific compound is not readily available in the searched literature, the technique is valuable for confirming the presence of the key functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. tutorchase.com

For this compound (C₁₀H₁₈O₃), the molecular weight is approximately 186.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 186.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. orgchemboulder.com Common fragmentation pathways for esters and aldehydes include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with an m/z of 141. libretexts.org

Loss of an ethyl radical (-CH₂CH₃): This cleavage would lead to a peak at m/z 157. libretexts.org

McLafferty Rearrangement: This is a common fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, leading to the loss of a neutral alkene molecule. youtube.com

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for both aldehydes and esters. libretexts.org This can lead to the loss of the pentyl group or other alkyl fragments.

By analyzing the masses of the fragment ions, the connectivity and structure of this compound can be confirmed. orgchemboulder.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Formylheptanoate

Enolate Chemistry and Transformations

The chemistry of enolates is central to the reactivity of Ethyl 2-formylheptanoate. Enolates are powerful nucleophiles and key intermediates in a wide array of organic reactions. masterorganicchemistry.com

Generation and Stabilization of Enolate Intermediates

The α-hydrogen of this compound, situated between the aldehyde and ester carbonyl groups, is particularly acidic. This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting negative charge of the conjugate base through resonance. masterorganicchemistry.com Deprotonation at this position by a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comwikipedia.org

The stability of this enolate is a critical factor in its formation and subsequent reactions. The negative charge is delocalized over the oxygen atoms of both the formyl and ester groups, as well as the α-carbon. wikipedia.org This delocalization significantly lowers the energy of the anion, making its formation more favorable compared to enolates derived from simple esters or aldehydes. masterorganicchemistry.com The choice of base and reaction conditions can influence the concentration and structure of the enolate. While weaker bases like alkoxides can generate the enolate in equilibrium, stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) can lead to essentially quantitative enolate formation. wikipedia.orglibretexts.org

The regiochemistry of enolate formation is also a key consideration in unsymmetrical carbonyl compounds. wikipedia.orglibretexts.org In the case of this compound, the single doubly-activated α-hydrogen simplifies this aspect, leading to the selective formation of one primary enolate intermediate.

Electrophilic Trapping Reactions of this compound Enolates

Once generated, the enolate of this compound can act as a potent nucleophile, reacting with a variety of electrophiles in what are known as electrophilic trapping reactions. beilstein-journals.orgnih.gov These reactions are fundamental for constructing more complex molecular architectures. The enolate typically attacks the electrophile through its carbon atom, forming a new carbon-carbon bond. masterorganicchemistry.com

Common electrophiles used in these trapping reactions include:

Alkyl halides: The enolate can undergo SN2 reactions with primary or secondary alkyl halides to introduce a new alkyl group at the α-position. libretexts.org This alkylation reaction is a cornerstone of synthetic organic chemistry.

Aldehydes and Ketones: In reactions analogous to the aldol (B89426) condensation, the enolate can add to the carbonyl group of another aldehyde or ketone. ucsb.edu This leads to the formation of β-hydroxy carbonyl compounds.

Michael Acceptors: The enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the Michael reaction. beilstein-journals.org This reaction is discussed in more detail in a subsequent section.

Other Electrophiles: A range of other electrophiles can be employed, including acyl chlorides, epoxides, and certain sources of "electrophilic" halogen atoms. ucsb.edumdpi.com

The efficiency and stereochemical outcome of these trapping reactions can often be controlled by the choice of reaction conditions, including the counterion of the enolate, the solvent, and the temperature.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. Given its aldehyde functionality and the presence of an adjacent electron-withdrawing ester group, this compound can readily participate in Knoevenagel-type reactions.

Catalyst Systems for Enhanced Reactivity and Selectivity

A wide variety of catalysts have been developed to promote the Knoevenagel condensation, aiming for higher yields, shorter reaction times, and milder conditions. aston.ac.uk These catalysts are typically basic in nature and can be either homogeneous or heterogeneous.

Common catalyst systems include:

Amines and their salts: Weak bases like primary and secondary amines (e.g., piperidine, pyridine) and their ammonium (B1175870) salts are traditional catalysts for this reaction. aston.ac.uk

Ionic Liquids: Room temperature ionic liquids (RTILs) have emerged as environmentally friendly and recyclable catalysts and reaction media for the Knoevenagel condensation. aston.ac.uk Specific examples include imidazolium-based and hexamethylenetetramine-based ionic liquids. aston.ac.uk

Solid-supported catalysts: Heterogeneous catalysts offer advantages in terms of easy separation and reusability. aston.ac.ukdut.ac.za Examples include metal oxides (e.g., MgO, Al2O3), modified silicas, and hydrotalcites. aston.ac.ukdut.ac.za

Organocatalysts: Small organic molecules, such as amino acids (e.g., L-proline) and their derivatives, have been shown to be effective catalysts. aston.ac.uk

The choice of catalyst can significantly impact the reaction's efficiency. For instance, studies have shown that the use of specific ionic liquids or solid-supported catalysts can lead to excellent product yields in short reaction times, often at room temperature and under solvent-free conditions. dut.ac.za

Stereochemical Control in Knoevenagel Adduct Formation

A significant aspect of the Knoevenagel condensation is the stereochemistry of the resulting α,β-unsaturated product. Often, the reaction proceeds through a dehydration step to yield a stable, conjugated system. The geometry of the newly formed double bond (E or Z) can sometimes be influenced by the reaction conditions and the nature of the reactants and catalyst.

Research has focused on developing stereoselective methods for the synthesis of α,β-unsaturated esters. wiley.com While specific studies on the stereochemical control in Knoevenagel reactions of this compound are not extensively detailed in the provided context, general principles suggest that the steric and electronic properties of the reactants and the catalyst system play a crucial role. For example, certain catalytic systems have been shown to provide exclusively the E-isomer in the Knoevenagel condensation of various aldehydes with active methylene compounds. asianpubs.org The development of methods for the stereocomplementary synthesis of both (E)- and (Z)-α,β-unsaturated esters from α-formyl esters highlights the importance and ongoing research in this area. nih.gov

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.commasterorganicchemistry.com While this compound itself is not a Michael acceptor, its enolate can act as a Michael donor. chemistrysteps.com Furthermore, the product of a Knoevenagel condensation involving this compound would be an α,β-unsaturated system, making it a potential Michael acceptor for subsequent reactions.

The enolate of this compound, being a doubly stabilized carbanion, is an excellent nucleophile for Michael additions. chemistrysteps.com It can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. masterorganicchemistry.comwikipedia.org The reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the β-carbon of the conjugated system. masterorganicchemistry.com This results in the formation of a new carbon-carbon bond and a new enolate, which is then protonated to give the final adduct. masterorganicchemistry.com

The general mechanism involves:

Deprotonation of this compound to form the enolate (Michael donor).

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated compound (Michael acceptor).

Protonation of the resulting enolate intermediate to yield the final Michael adduct. masterorganicchemistry.com

Asymmetric Michael Additions to Unsaturated Systems

The presence of an acidic proton alpha to both the formyl and ester groups allows this compound to act as a Michael donor after deprotonation to form an enolate. The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov In the context of this compound, its enolate can add to various Michael acceptors. The development of asymmetric organocatalysis has enabled these additions to be performed with high stereocontrol, yielding products with significant enantiomeric excess (ee). rsc.orgyoutube.com

Organocatalytic strategies often employ chiral secondary amines, such as proline derivatives or imidazolidinones, which activate the aldehyde donor through the formation of a chiral enamine intermediate. mpg.de This enamine then reacts with the Michael acceptor, with the chiral catalyst directing the facial approach to generate a stereodefined product. Alternatively, chiral Brønsted acids or hydrogen-bond donors like thioureas can activate the Michael acceptor, facilitating a stereoselective attack by the nucleophile. mdpi.com

Research on analogous α-branched aldehydes demonstrates the feasibility of achieving high stereoselectivity. For instance, the addition of α-branched aldehydes to β-nitroacrylates has been successfully carried out using a mixed catalyst system of L-phenylalanine and its lithium salt, affording the corresponding Michael adducts with up to 98% ee. rsc.org These findings are directly applicable to this compound, suggesting its utility in synthesizing complex chiral molecules.

Table 1: Representative Asymmetric Michael Additions with Aldehyde Donors

| Michael Acceptor | Catalyst System | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| β-Nitroacrylates | L-Phenylalanine / Li Salt | Up to 85 | Up to 98 | rsc.org |

| N-Arylmaleimides | α,β-Dipeptide / NaOH | - | - | mdpi.com |

| Nitroolefins | α,β-Dipeptide / DMAP / Thiourea | - | High | mdpi.com |

Tandem Michael-Aldol and Related Cascade Reactions

The Michael adduct formed from the reaction of this compound with a suitable acceptor can undergo subsequent intramolecular reactions, leading to the rapid construction of complex cyclic systems. nih.gov A particularly powerful sequence is the tandem Michael-aldol reaction. In this process, the initial Michael addition generates a new enolate, which then participates in an intramolecular aldol reaction by attacking a carbonyl group within the same molecule. libretexts.org

For this tandem reaction to occur with this compound as the starting material, the Michael acceptor must contain a ketone or aldehyde moiety. For example, reaction with an enone would first form a 1,5-dicarbonyl compound (the Michael adduct). Subsequent base-catalyzed intramolecular aldol condensation of this intermediate would lead to the formation of a six-membered ring, which can then dehydrate to yield a substituted cyclohexenone. libretexts.org

Organocatalysis has proven highly effective for these cascade reactions. Chiral diarylprolinol silyl (B83357) ethers are frequently used as catalysts, activating the α,β-unsaturated aldehyde or ketone (the Michael acceptor) via iminium ion formation. This initiates the Michael addition, and the same catalyst can facilitate the subsequent aldol cyclization, often with high stereocontrol over multiple newly formed chiral centers. beilstein-journals.org Such tandem reactions are highly valued for their efficiency and ability to build molecular complexity in a single synthetic operation. nih.gov

Nucleophilic Additions to the Alpha-Formyl Group

The formyl group of this compound is a primary site for nucleophilic attack. Due to the presence of two carbonyl groups (aldehyde and ester), chemoselectivity becomes a critical consideration. Generally, aldehydes are significantly more electrophilic and less sterically hindered than esters, allowing for selective reactions at the formyl group. libretexts.orgmasterorganicchemistry.com

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to carbonyl groups. mnstate.educhemguide.co.uk When one equivalent of such a reagent is reacted with this compound, the attack occurs preferentially at the more reactive aldehyde carbonyl. libretexts.org This addition, followed by an acidic workup, yields a secondary alcohol. libretexts.orgwikipedia.org

The ester group is less reactive and typically requires two equivalents of the organometallic reagent to react fully, proceeding through a ketone intermediate to form a tertiary alcohol. libretexts.org Therefore, by carefully controlling the stoichiometry (using one equivalent of the organometallic reagent) and reaction temperature, it is possible to achieve highly chemoselective addition to the formyl group, leaving the ester moiety intact. This selectivity provides a reliable method for converting the α-formyl group into a variety of substituted secondary alcohols.

Table 2: Chemoselective Addition of Organometallic Reagents

| Organometallic Reagent (1 eq.) | Solvent | Product after Acidic Workup | Functional Group Formed |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether/THF | Ethyl 2-(1-hydroxyethyl)heptanoate | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | Diethyl Ether/THF | Ethyl 2-(hydroxy(phenyl)methyl)heptanoate | Secondary Alcohol |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | THF | Ethyl 2-(1-hydroxyallyl)heptanoate | Secondary Allylic Alcohol |

The addition of a cyanide source to the formyl group of this compound is a classic nucleophilic addition that results in the formation of a cyanohydrin. libretexts.org This reaction is typically performed using hydrogen cyanide (HCN) with a catalytic amount of base, or by using a salt like sodium or potassium cyanide (NaCN or KCN) followed by acidification. libretexts.org The reaction is reversible and adds a hydroxyl group and a nitrile group to the same carbon atom. libretexts.orgchemtube3d.com

Cyanohydrins are exceptionally versatile synthetic intermediates. rsc.org The nitrile group can be readily transformed into other functionalities. For instance:

Hydrolysis: Treatment with hot aqueous acid or base hydrolyzes the nitrile to a carboxylic acid. This converts the original α-formyl ester into an α,β-dihydroxy acid derivative after hydrolysis of the ester as well, or an α-hydroxy-β-dicarboxylic acid derivative if conditions are controlled.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a pathway to β-amino alcohols, which are valuable building blocks in medicinal chemistry. libretexts.org

These subsequent transformations make cyanohydrin formation a powerful two-step strategy for elaborating the structure of this compound.

Table 3: Transformations via Cyanohydrin Intermediate

| Initial Reagent | Intermediate Product | Transformation Reagent | Final Product Class |

|---|---|---|---|

| NaCN, H⁺ | Ethyl 2-(cyano-hydroxymethyl)heptanoate | H₃O⁺, heat | α-Hydroxy-β-carboxy acid |

| NaCN, H⁺ | Ethyl 2-(cyano-hydroxymethyl)heptanoate | 1) LiAlH₄ 2) H₂O | 2-(Aminomethyl)heptane-1,2-diol |

Organometallic Reagent Additions

Reductive Transformations of the Aldehyde Moiety

The selective reduction of the aldehyde in this compound without affecting the ester group is a key chemoselective transformation. This requires a mild reducing agent that can differentiate between the two carbonyl functionalities. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It readily reduces aldehydes and ketones to the corresponding alcohols but is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents at room temperature). masterorganicchemistry.comresearchgate.net

The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) will selectively reduce the formyl group to a primary alcohol (a hydroxymethyl group). The resulting product is ethyl 2-(hydroxymethyl)heptanoate. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester to primary alcohols. The use of NaBH₄ thus provides a clean and efficient method for obtaining the corresponding β-hydroxy ester.

Oxidative Transformations of the Aldehyde Moiety

Conversely, the selective oxidation of the aldehyde group to a carboxylic acid while leaving the ester intact presents another synthetic challenge. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to side reactions, including cleavage or hydrolysis of the ester. The Pinnick oxidation offers a mild and highly selective method for this transformation. wikipedia.orguniurb.it

The Pinnick oxidation typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions, buffered with a phosphate (B84403) like sodium dihydrogen phosphate (NaH₂PO₄). nrochemistry.com A scavenger, such as 2-methyl-2-butene, is added to quench the reactive byproduct hypochlorous acid (HOCl), preventing unwanted side reactions. wikipedia.orgnrochemistry.com This method is known for its broad functional group tolerance and is effective for oxidizing aldehydes, including α,β-unsaturated systems, without affecting esters, ethers, or other sensitive groups. wikipedia.orgresearchgate.net Applying Pinnick conditions to this compound would yield ethyl 2-carboxyheptanoate, a malonic acid half-ester derivative.

Enamine-Mediated Reactions

Enamine catalysis represents a cornerstone of modern organic synthesis, providing a powerful strategy for the activation of carbonyl compounds. Enamines are transient, nucleophilic species formed from the condensation of an aldehyde or ketone with a secondary amine. masterorganicchemistry.com This activation mode is particularly relevant for α-functionalized aldehydes like this compound, enabling a diverse range of transformations. The enamine, acting as a neutral enolate equivalent, can participate in various carbon-carbon bond-forming reactions with high levels of control and efficiency. masterorganicchemistry.comlibretexts.org

Formation and Stability of Enamine Derivatives

The formation of an enamine from this compound involves the reversible, typically acid-catalyzed condensation with a secondary amine. wikipedia.org Commonly employed amines for this purpose include cyclic secondary amines such as pyrrolidine (B122466) or morpholine (B109124), which are known to form stable and reactive enamines. mychemblog.com

The mechanism commences with the protonation of the formyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The secondary amine then acts as a nucleophile, attacking the carbonyl to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the enamine, with the concomitant release of a water molecule. masterorganicchemistry.com The removal of water is often necessary to drive the equilibrium towards the enamine product. wikipedia.org

The structure of this compound dictates that the enamine forms at the formyl group. The resulting enamine is a substituted alkene with a nitrogen atom directly attached to the double bond. The stability and nucleophilicity of this enamine are derived from the delocalization of the nitrogen lone pair into the π-system of the double bond, creating a resonance structure with a negative charge on the α-carbon (the carbon originating from the formyl group). This resonance stabilization makes the α-carbon a potent nucleophile, ready to react with a wide array of electrophiles. libretexts.org The enamine exists in equilibrium with the starting materials, and its stability is influenced by factors such as the specific amine used and the reaction conditions. hbni.ac.in In the context of catalysis, the enamine is formed in situ as a transient intermediate. nih.gov

Stereoselective Reactions Exploiting Enamine Intermediates

A significant advantage of enamine-mediated reactions is the ability to achieve high levels of stereoselectivity by employing chiral secondary amine catalysts. unibo.it Organocatalysis through enamine intermediates allows for the construction of stereogenic centers with precise control over the spatial arrangement of atoms.

Mechanistically, the chiral amine catalyst condenses with the aldehyde to form a chiral enamine intermediate. The specific steric environment created by the chiral catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer or diastereomer. unibo.it

A pertinent example involves the reaction of a derivative of this compound, namely (2S,3R)-ethyl 2-(benzyloxycarbonylamino)-3-formylheptanoate, in an organocatalytic transformation. Research has shown that when this substrate is subjected to a reaction catalyzed by diarylprolinol ethers, activation proceeds via an enamine intermediate. unibo.it This "steric shielding" approach, dictated by the bulky groups on the catalyst, effectively controls the facial selectivity of the reaction. The process yields the corresponding product with excellent diastereoselectivity and enantioselectivity. unibo.it

Detailed findings from this type of stereoselective reaction are summarized in the table below.

Table 1: Stereoselective Enamine-Mediated Reaction of an this compound Derivative

| Substrate | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|

This high level of stereocontrol underscores the power of using chiral enamines derived from this compound and its analogs in asymmetric synthesis. The enamine serves as a key intermediate that translates the chiral information from the catalyst to the final product with high fidelity. Such strategies are central to modern organocatalysis for synthesizing complex, stereochemically rich molecules. unibo.it

Ethyl 2 Formylheptanoate As a Versatile Intermediate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of the aldehyde and the β-ketoester moieties in ethyl 2-formylheptanoate makes it an ideal precursor for the synthesis of various heterocyclic compounds. Through carefully chosen reaction conditions and partners, the carbon backbone of this compound can be elaborated and cyclized to form important five- and six-membered heterocyclic rings.

Pyrroles, Pyridines, and Related Nitrogen Heterocycles

Pyrroles: The synthesis of substituted pyrroles can be achieved from this compound by leveraging the Paal-Knorr pyrrole (B145914) synthesis. rsc.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rsc.org this compound can be converted into a suitable 1,4-dicarbonyl precursor through a variety of methods, such as an initial aldol (B89426) reaction or Michael addition at the α-position of the ester. For example, reaction with a nitroalkane followed by reduction of the nitro group and subsequent reductive amination of the formyl group can lead to a 1,4-amino alcohol, which can then be cyclized to form the pyrrole ring.

Pyridines: The Hantzsch pyridine (B92270) synthesis offers a viable route to pyridine derivatives from β-ketoesters. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org this compound, being a β-ketoaldehyde equivalent, can participate in multicomponent reactions that are characteristic of the Hantzsch synthesis. In a typical approach, two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia are condensed. This compound can act as one of the β-dicarbonyl components. For instance, a condensation reaction involving this compound, another β-ketoester or a β-diketone, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The general mechanism involves the formation of an enamine from one of the dicarbonyl compounds and a Knoevenagel condensation product from the other, which then combine and cyclize. organic-chemistry.org

A plausible reaction scheme for the synthesis of a substituted pyridine from this compound is outlined below:

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | Acetic acid | Substituted dihydropyridine |

Furans, Dihydrofurans, and Oxygen Heterocycles

Furans: Similar to pyrrole synthesis, the Paal-Knorr furan (B31954) synthesis provides a direct method for constructing the furan ring from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org By converting this compound into a 1,4-dicarbonyl intermediate, subsequent acid-catalyzed cyclization and dehydration will yield a substituted furan. The key is the initial C-C bond formation to introduce the second carbonyl group at the appropriate position.

Dihydrofurans: Dihydrofuran rings can also be accessed from this compound. For instance, a tandem reaction involving a Michael addition of a nucleophile to an α,β-unsaturated derivative of this compound, followed by an intramolecular cyclization of the resulting enolate onto the formyl group, can furnish highly substituted dihydrofurans.

Thiophenes and Sulfur-Containing Heterocycles

Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.netwikipedia.org This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org this compound can serve as the aldehyde component in this reaction. Condensation with an active methylene (B1212753) nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of sulfur and a base like morpholine (B109124) or triethylamine, would lead to the formation of a polysubstituted 2-aminothiophene.

A representative Gewald reaction is shown in the following table:

| Aldehyde Component | Active Methylene Component | Sulfur Source | Base | Product |

| This compound | Ethyl cyanoacetate | Elemental Sulfur | Diethylamine | Substituted 2-aminothiophene |

Applications in the Synthesis of Natural Product Analogues

The structural motifs present in molecules derived from this compound are found in numerous natural products. Its utility extends to the synthesis of analogues of these natural products, which are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Strategies for Carbon Skeleton Assembly

This compound serves as a versatile starting point for the assembly of complex carbon skeletons found in natural products. The presence of two distinct carbonyl functionalities allows for sequential and chemoselective reactions. For instance, the aldehyde can be selectively transformed through Wittig-type reactions, aldol condensations, or reductive aminations, while the β-ketoester moiety can be alkylated or used in Claisen condensations. This orthogonal reactivity enables the stepwise construction of intricate carbon frameworks. Domino reactions, where a single set of reagents initiates a cascade of bond-forming events, are particularly powerful in this context, allowing for the rapid build-up of molecular complexity from simple precursors like this compound. researchgate.net

Chiral Pool Synthesis and Asymmetric Induction

Chiral Pool Synthesis: The chiral pool concept involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nixinova.comnumberanalytics.comresearchgate.net While this compound itself is achiral, it can be readily transformed into chiral derivatives that can then be used in chiral pool synthesis strategies. For example, enantioselective reduction of the formyl group can introduce a stereocenter, leading to a chiral building block.

Asymmetric Induction: A significant application of this compound derivatives lies in asymmetric synthesis, where a chiral auxiliary or catalyst is used to control the stereochemical outcome of a reaction. Research has shown that derivatives of this compound can be employed in reactions that exhibit high levels of asymmetric induction. For instance, (2S,3R)-ethyl 2-(benzyloxycarbonylamino)-3-formylheptanoate, a derivative of the title compound, has been utilized in organocatalytic asymmetric reactions, yielding products with high diastereomeric ratios (dr = 92:8) and excellent enantiomeric excess (98% ee). Current time information in Bangalore, IN. This demonstrates the potential of chiral derivatives of this compound to act as effective chiral inducers, guiding the formation of new stereocenters with a high degree of control. This is particularly valuable in the synthesis of optically active natural product analogues where specific stereochemistry is often crucial for biological activity.

The following table summarizes the stereochemical outcome of a reported asymmetric reaction involving a derivative of this compound:

| Chiral Reactant | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| (2S,3R)-ethyl 2-(benzyloxycarbonylamino)-3-formylheptanoate | Organocatalytic Asymmetric Reaction | 92:8 | 98% | Current time information in Bangalore, IN. |

Cyclization and Annulation Strategies for Carbocyclic Ring Systems

This compound, a β-aldehydo ester, possesses a unique combination of functional groups that render it a valuable, albeit specialized, intermediate in the synthesis of complex carbocyclic frameworks. The presence of an aldehyde, an ester, and an activated α-hydrogen allows for a variety of intramolecular and intermolecular reactions to construct five- and six-membered rings, which are core structures in many natural products and pharmaceutically active molecules. While specific literature on this compound is limited, its reactivity can be understood through the well-established principles of related β-dicarbonyl compounds. The primary strategies for carbocycle formation using this substrate revolve around intramolecular aldol-type reactions and intermolecular annulation sequences, most notably the Robinson annulation.

The key to the versatility of this compound in cyclization reactions is the acidic proton at the C-2 position, situated between the electron-withdrawing formyl and ethoxycarbonyl groups. Base-mediated deprotonation at this site generates a stabilized enolate, a potent carbon nucleophile. This enolate can participate in a range of carbon-carbon bond-forming reactions.

Intramolecular Cyclization Strategies

Intramolecular reactions are a powerful tool for ring formation, and dicarbonyl compounds are prime substrates for such transformations. libretexts.orgkhanacademy.org If the pentyl chain of this compound were functionalized with an additional carbonyl group, an intramolecular aldol condensation could be employed to form a carbocyclic ring. For instance, a 1,6-dicarbonyl precursor could cyclize to form a five-membered ring. libretexts.org The regiochemical outcome of such cyclizations is governed by the relative stability of the resulting ring systems, with five- and six-membered rings being heavily favored due to minimal ring strain. libretexts.orgkhanacademy.org

The general mechanism for an intramolecular aldol condensation involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. chemistrysteps.combyjus.com Subsequent dehydration of the resulting β-hydroxy carbonyl compound yields an α,β-unsaturated cyclic ketone or aldehyde. chemistrysteps.commasterorganicchemistry.com

Annulation Strategies: The Robinson Annulation

The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring, and it represents a key potential application for this compound in carbocyclic synthesis. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgvaia.com In this context, the enolate of this compound would act as the Michael donor, adding to an α,β-unsaturated ketone, known as a Michael acceptor.

The sequence begins with the deprotonation of this compound at the α-carbon to form the nucleophilic enolate. This enolate then undergoes a conjugate addition to a Michael acceptor, such as methyl vinyl ketone. wikipedia.org This initial step forms a 1,5-dicarbonyl intermediate (or a related keto-aldehydo-ester). The newly formed intermediate is then subjected to an intramolecular aldol condensation, typically promoted by the same base, to construct the six-membered ring. masterorganicchemistry.comvaia.com A final dehydration step yields a substituted cyclohexenone derivative. The versatility of the Robinson annulation allows for the synthesis of a wide array of fused and polycyclic systems, which are foundational in steroid and terpenoid chemistry. wikipedia.orgjuniperpublishers.com

The table below illustrates a hypothetical Robinson annulation reaction involving this compound and various Michael acceptors to form different substituted cyclohexenones.

| Michael Donor | Michael Acceptor | Key Reagents | Intermediate Type | Final Carbocyclic Product |

| This compound | Methyl vinyl ketone | Base (e.g., NaOEt) | Keto-aldehydo-ester | 2-Formyl-2-ethoxycarbonyl-4-methyl-4-pentylcyclohexenone |

| This compound | Ethyl vinyl ketone | Base (e.g., KOH) | Keto-aldehydo-ester | 2-Formyl-2-ethoxycarbonyl-4-ethyl-4-pentylcyclohexenone |

| This compound | 3-Penten-2-one | Base (e.g., LDA) | Keto-aldehydo-ester | 2-Formyl-2-ethoxycarbonyl-3,4-dimethyl-4-pentylcyclohexenone |

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational and theoretical studies available in the public domain that focus solely on this compound. The level of detailed, scientifically accurate information required to populate the requested article, including data tables on conformational analysis, stereochemical parameters, frontier molecular orbital theory, and reaction mechanisms, does not exist for this particular compound.

The strict adherence to an outline centered exclusively on this compound, as per the user's instructions, cannot be fulfilled without dedicated research on this molecule. Introducing data from analogous compounds or general theoretical discussions would violate the core requirement to focus solely on the specified compound.

Therefore, the generation of the requested article is not possible due to the absence of the necessary scientific literature and data.

Computational and Theoretical Studies on Ethyl 2 Formylheptanoate

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Energy Barriers

No specific studies detailing the transition state geometries or the calculated energy barriers for reactions involving Ethyl 2-formylheptanoate were identified in the searched literature. General computational studies on the alkylation of enolates and Michael additions provide frameworks for how such analyses might be conducted. uwb.edu.plresearchgate.netfrontiersin.org These studies often employ Density Functional Theory (DFT) to model transition states and calculate activation energies, which are crucial for understanding reaction kinetics. frontiersin.org However, without specific application to this compound, any discussion would be purely speculative and fall outside the scope of this article.

Reaction Pathway Analysis and Selectivity Prediction

Derivatives and Analogues of Ethyl 2 Formylheptanoate

Structure-Reactivity Relationship Studies of Substituted Alpha-Formyl Esters

The reactivity of α-formyl esters like Ethyl 2-formylheptanoate is primarily dictated by the electronic and steric environment around its two key reactive sites: the electrophilic formyl carbon and the acidic α-carbon. mdpi.com The acidity of the α-hydrogen is a critical factor, as its removal generates an enolate, a potent nucleophile essential for reactions like the Claisen condensation. libretexts.orgmasterorganicchemistry.com Esters are generally less acidic than ketones, making enolate formation more demanding. masterorganicchemistry.commsu.edu

The presence of the formyl group, in addition to the ester, significantly increases the acidity of the α-hydrogen compared to a simple ester. The resulting enolate is stabilized by resonance across both carbonyl groups. Furthermore, α-formyl esters exist in equilibrium with their enol tautomers, with the formyl group showing a strong preference for the enol form, which influences their reaction pathways. msu.edu

Substituents at the α-position can modulate reactivity through inductive and steric effects.

Electron-Donating Groups (EDGs): Alkyl groups at the α-position decrease the acidity of the α-hydrogen through inductive effects, making enolate formation more difficult. Steric hindrance from bulky alkyl groups can also impede the approach of nucleophiles or bases to the reactive centers.

The table below summarizes the expected influence of α-substituents on the reactivity of a generic α-formyl ester.

| α-Substituent (R') | Electronic Effect | Impact on α-H Acidity | Impact on Carbonyl Electrophilicity | Predicted Overall Reactivity |

| -H | Neutral | Baseline | Baseline | Baseline |

| -CH₃ (Alkyl) | Electron-Donating | Decrease | Slight Decrease | Decreased |

| -Cl (Halogen) | Electron-Withdrawin | Increase | Increase | Increased |

| -Ph (Aryl) | Electron-Withdrawin | Increase | Increase | Increased |

This table presents generalized predictions based on fundamental organic chemistry principles.

Exploration of Different Ester Groups and Alkyl Chains for Tunable Reactivity

The structure of an α-formyl ester can be systematically modified by altering the ester's alcohol component or the main alkyl chain, providing a method to fine-tune its physical properties and chemical reactivity.

Ester Group Modification: The ethyl group of this compound can be replaced with other alkyl groups (e.g., methyl, tert-butyl) through transesterification. libretexts.org This reaction is typically equilibrium-controlled, but driving it to completion is possible by using a large excess of the desired alcohol. libretexts.org The nature of the ester group primarily influences reactivity through steric effects. A bulky tert-butyl ester, for instance, can sterically hinder attack at the ester carbonyl, potentially favoring reactions at the less-hindered formyl group.

Alkyl Chain Modification: Varying the length and structure of the main alkyl chain (the heptanoyl chain in this case) also impacts reactivity. While the electronic effect of a simple alkyl chain diminishes rapidly with distance from the reactive center, its length and branching can affect the molecule's solubility and steric profile. Studies on other classes of esters have shown that properties can change with alkyl chain length, sometimes exhibiting a "cut-off effect" where a trend reverses after a certain length. nih.gov The synthesis of α-formyl esters with different and more complex alkyl chains is achievable through methods like the Ti-Claisen condensation, which tolerates a variety of functional groups. organic-chemistry.orgorgsyn.org

The following table illustrates how variations in the ester and alkyl chain components can be used to tune the properties of an α-formyl ester.

| Structural Variation | Example Analogue | Primary Effect | Potential Impact on Reactivity |

| Ester Group | Mthis compound | Less Steric Hindrance | May increase reaction rates at the ester carbonyl. |

| tert-Butyl 2-formylheptanoate | More Steric Hindrance | May decrease reaction rates at the ester carbonyl; can serve as a protecting group removable under acidic conditions. | |

| Alkyl Chain | Ethyl 2-formylpropanoate | Shorter Chain | Increased water solubility; less steric bulk from the chain. |

| Ethyl 2-formyldodecanoate | Longer Chain | Decreased water solubility; potential for altered reaction kinetics in biphasic systems. |

Introduction of Additional Functionalities for Advanced Synthetic Utility

Introducing additional functional groups into the α-formyl ester framework dramatically expands its utility as a synthetic building block. These functionalities can act as handles for a wide range of subsequent chemical transformations.

Titanium-mediated condensation methods have proven effective for creating α-formyl esters that contain base-sensitive functional groups, which would not survive traditional base-mediated formylation conditions. orgsyn.orgresearchgate.net For example, the synthesis of an α-formyl ester with a γ-chloro group is possible using this approach. orgsyn.org

Other key functionalized derivatives include:

Halogenated Derivatives: The introduction of a halogen, either on the alkyl chain or at the α-position, yields a versatile intermediate. wikipedia.org An α-halo-α-formyl ester, for example, can act as a potent alkylating agent and is a key reactant in transformations like the Darzens reaction to form α,β-epoxy esters. wikipedia.org

Unsaturated Derivatives: Incorporating double or triple bonds into the alkyl chain provides sites for reactions such as catalytic hydrogenation, epoxidation, or cross-coupling, allowing for complex molecular assembly.

Protected Functional Groups: The alkyl chain can be modified to include protected functional groups like hydroxyls or amines. These can be unmasked later in a synthetic sequence for further elaboration, such as peptide coupling or cyclization reactions. The synthesis of α-amino esters is a well-established field, and functionalized α-formyl esters serve as potential precursors to novel, non-proteinogenic amino acids. organic-chemistry.org

The table below outlines the synthetic potential endowed by introducing various functionalities.

| Functionality | Example Structure | Potential Synthetic Application |

| Halogen | Ethyl 6-chloro-2-formylhexanoate | Handle for nucleophilic substitution; precursor for organometallic reagents. |

| Alkene | Ethyl 2-formylhept-6-enoate | Dienophile in Diels-Alder reactions; site for epoxidation, dihydroxylation, or metathesis. |

| Alkyne | Ethyl 2-formylhept-6-ynoate | Substrate for "click" chemistry (e.g., CuAAC); can be hydrated to a ketone or reduced. |

| Protected Amine | Ethyl 2-formyl-7-((tert-butoxycarbonyl)amino)heptanoate | Precursor to amino acids or diamines after deprotection and further modification. |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing Technologies

The synthesis of β-keto esters and their derivatives, including Ethyl 2-formylheptanoate, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, such as improved safety, enhanced reaction control, and greater scalability.

Continuous-flow systems are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. For instance, the synthesis of β-keto esters via the C-H insertion of ethyl diazoacetate into aldehydes has been successfully demonstrated in a flow process. acs.org This method, catalyzed by BF₃·OEt₂, allows for the safe in-situ generation and consumption of diazo compounds, which are explosive in larger quantities. acs.org Such a setup could be readily adapted for the continuous production of this compound from hexanal (B45976) and ethyl diazoacetate.

The table below illustrates a conceptual comparison between traditional batch synthesis and a potential flow chemistry approach for producing this compound.

| Feature | Batch Processing | Flow Chemistry |

| Safety | Handling of potentially hazardous reagents in large quantities. | In-situ generation and immediate consumption of hazardous intermediates. |

| Heat Transfer | Often inefficient, leading to potential hotspots and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer or by parallelizing reactors. |

| Process Control | Less precise control over reaction time, temperature, and mixing. | Precise control over all reaction parameters, leading to higher reproducibility. |

| Efficiency | May require multiple manual operations and intermediate purifications. | Potential for integrated multi-step reactions, reducing manual labor and waste. |

The development of such integrated flow processes for this compound would not only enhance production efficiency but also open up new possibilities for its use in industrial applications where on-demand synthesis of chemical intermediates is crucial.

Discovery of Novel Catalysts for this compound Transformations

The formyl and ester functionalities of this compound make it a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on the discovery and development of novel catalysts that can effect these transformations with high efficiency, selectivity, and stereocontrol.

Organocatalysis , which utilizes small organic molecules as catalysts, presents a particularly promising avenue. For instance, chiral pyrrolidines, often in combination with a hydrogen bond donor, have been shown to catalyze the intramolecular conjugate addition of aldehyde-derived enamines to α,β-unsaturated esters. acs.org This type of catalysis could be explored for intramolecular cyclization reactions starting from derivatives of this compound. Furthermore, N-Heterocyclic Carbenes (NHCs) are known to catalyze transesterification reactions and could be employed to modify the ester group of this compound under mild conditions. organic-chemistry.org

Metal-based catalysts will also continue to play a crucial role. Transition metals like palladium, rhodium, and ruthenium are known to catalyze a variety of reactions on similar substrates. For example, palladium-catalyzed carbonylation of aryl chlorides can produce phenyl esters that are useful acylating agents, a transformation that could be conceptually applied to derivatives of this compound. organic-chemistry.org Ruthenium catalysts have been developed for the intramolecular hydrocarbamoylation of allylic formamides, providing a potential route to chiral pyrrolidones from appropriately functionalized derivatives of this compound. ethz.ch

The development of heterogeneous catalysts is another key research area. Solid-supported catalysts, such as Amberlyst-15, have been used for the formylation of alcohols with ethyl formate (B1220265), demonstrating the potential for recyclable and environmentally friendly catalytic systems. tandfonline.com The development of heterogeneous catalysts for the synthesis and transformation of this compound would be highly beneficial for industrial applications.

The table below summarizes potential catalytic transformations for this compound and the corresponding novel catalyst types that could be investigated.

| Transformation | Catalyst Type | Potential Product |

| Enantioselective Cyclization | Chiral Organocatalysts (e.g., Pyrrolidines) | Chiral cyclic compounds |

| Transesterification | N-Heterocyclic Carbenes (NHCs) | Modified esters |

| Carbonylation/Acylation | Palladium Complexes | Acylated derivatives |

| Hydrocarbamoylation | Ruthenium Complexes | Pyrrolidone derivatives |

| Formylation/Esterification | Heterogeneous Acid Catalysts (e.g., Amberlyst-15) | Modified esters |

The discovery of new catalysts will not only expand the synthetic utility of this compound but also enable the development of more sustainable and efficient chemical processes.

Interdisciplinary Research Opportunities in Advanced Organic Materials Science

While the primary applications of this compound are currently within the realm of organic synthesis, its functional groups offer intriguing possibilities for interdisciplinary research, particularly in the field of advanced organic materials science . The presence of a reactive aldehyde and an ester moiety in a single molecule makes it a potentially valuable building block for the synthesis of functional polymers and materials.

One area of exploration could be the use of this compound and its derivatives in the creation of functional polymers . The aldehyde group can participate in various polymerization reactions or be used to graft the molecule onto existing polymer backbones, thereby introducing new functionalities. For example, the heptanoate (B1214049) chain could impart hydrophobicity and flexibility to a polymer, while the ester group could be a site for further chemical modification. Research on layered cobalt hydroxides functionalized with heptanoate has shown that the organic component can influence the magnetic properties of the material, suggesting that the alkyl chain of this compound could play a role in tuning the physical properties of hybrid organic-inorganic materials. researchgate.net

Another potential application lies in the development of bio-based materials . As a derivative of heptanoic acid, which can be sourced from renewable feedstocks, this compound could be used to create more sustainable materials. For instance, it could be a precursor for the synthesis of biodegradable polyesters or polyamides with specific properties conferred by the pendant formyl group.

The table below outlines potential interdisciplinary research areas for this compound in materials science.

| Research Area | Potential Role of this compound | Resulting Material Type |

| Functional Polymers | Monomer or grafting agent to introduce hydrophobicity and reactive sites. | Specialty polymers with tailored properties. |

| Hybrid Materials | Organic linker to influence the structure and properties of organic-inorganic composites. | Hybrid materials with novel magnetic or optical properties. |

| Sustainable Materials | Bio-based building block for biodegradable polymers. | Biodegradable polyesters and polyamides. |

| Surface Modification | Chemical anchor to modify the surface properties of materials. | Surfaces with controlled wettability or reactivity. |

The exploration of these interdisciplinary opportunities will require collaboration between organic chemists, polymer scientists, and materials engineers. Such efforts could lead to the discovery of new applications for this compound and contribute to the development of the next generation of advanced organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.